molecular formula C5H10FN B1447939 3-Fluoro-3-methylpyrrolidine CAS No. 1375472-18-6

3-Fluoro-3-methylpyrrolidine

Cat. No. B1447939
CAS RN: 1375472-18-6
M. Wt: 103.14 g/mol
InChI Key: OKAPCSXSRDTDMC-UHFFFAOYSA-N
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Description

“3-Fluoro-3-methylpyrrolidine” is a compound that belongs to the class of organic compounds known as pyrrolidines . It has a molecular formula of C5H10FN and a molecular weight of 139.6 .


Synthesis Analysis

The synthesis of “this compound” involves a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered nitrogen-containing ring . The compound has an average mass of 103.138 Da and a monoisotopic mass of 103.079727 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid .

Scientific Research Applications

Synthesis of Azaheterocycles

3-Fluoro-3-methylpyrrolidine is a key intermediate in the synthesis of various azaheterocycles. A study described a synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are important for pharmaceutical compounds. The process involves bromofluorination of alkenyl azides, reduction to amines, and cyclization to yield 3-fluorinated azaheterocycles (Piron et al., 2011).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis. For instance, the stereoselective synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine starting from chiral, non-racemic precursors was reported. This synthesis involved deoxyfluorination conditions for chiral center inversion with high stereoselectivity (Fei et al., 2019).

Antibacterial Agents

This compound derivatives are used in the synthesis of antibacterial agents. Research includes the synthesis of novel fluoronaphthyridones and -quinolones with chiral aminopyrrolidine substituents. These compounds showed that stereochemistry at pyrrolidine ring's asymmetric centers is crucial for maintaining good antibacterial activity (Di Cesare et al., 1992).

Fluorination Reactions

Studies on the fluorination of 1-methylpyrrole to yield various fluoropyrrolidines, including this compound, have been conducted. These reactions are significant in understanding the interaction and reactivity of fluorine in organic compounds (Coe et al., 1975).

Azomethine Ylide Chemistry

This compound is accessed through 1,3-dipolar cycloaddition with azomethine ylides. This process shows that vinyl fluorides in α,β-unsaturated, styrenyl, and enol ether systems can participate in cycloaddition reactions, making 3-fluoropyrrolidines more accessible (McAlpine et al., 2015).

Antitumor Agents

This compound derivatives are used in synthesizing antitumor agents. The structure-activity relationships of these compounds were investigated against various tumor cell lines, highlighting the importance of substituents at specific positions for cytotoxic activity (Tsuzuki et al., 2004).

Safety and Hazards

The safety information for “3-Fluoro-3-methylpyrrolidine” indicates that it has a GHS07 signal word, which means it is a warning . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

3-fluoro-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAPCSXSRDTDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 3-fluoro-3-methylpyrrolidine?

A1: The abstract states that 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine is an "interesting building block for pharmaceutical compounds." [] This suggests that incorporating this specific structure into larger molecules could be beneficial for drug development. Fluorine and methyl substitutions can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Q2: What are the key steps involved in the synthesis of this compound described in the abstract?

A2: The synthesis involves the following key steps: [] 1. Bromofluorination: An appropriate alkene containing an azide group undergoes bromofluorination. 2. Reduction: The resulting bromofluoro compound is then reduced to the corresponding amine. 3. Cyclization: The amine undergoes cyclization to form the final 3-fluorinated azaheterocycle, 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine.

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